Ortho vs. Para Regioisomer Selectivity in Zika Virus NS2B-NS3 Protease Inhibition: Target Engagement That the Ortho Isomer Cannot Substitute
The para-aminomethylphenylalanine (4-AMPhe) moiety is established as a critical P2 residue in macrocyclic inhibitors of Zika virus NS2B-NS3 protease, achieving Ki = 2.69 nM when replacing the natural P2 lysine residue [1]. The 4-AMPhe benzylamine forms a salt-bridge with the non-conserved Asp83 residue of NS2B, a specific electrostatic interaction confirmed by X-ray crystallography at 2.7 Å resolution [2]. The ortho-aminomethylphenylalanine (2-AMPhe) isomer present in CAS 2225146-00-7 cannot engage this same Asp83 salt-bridge due to the altered spatial trajectory of the aminomethyl group; conversely, the ortho geometry may enable distinct interactions with proximal residues inaccessible to the para isomer. This positional isomer selectivity is a canonical example of regioisomer-dependent target engagement [1][2].
| Evidence Dimension | Positional isomer selectivity for ZIKV NS2B-NS3 protease inhibition |
|---|---|
| Target Compound Data | Ortho-2-AMPhe: binding geometry incompatible with Asp83 salt-bridge; potential for alternative residue interactions (no quantitative Ki available for ortho isomer in this system) |
| Comparator Or Baseline | Para-4-AMPhe-containing macrocyclic inhibitor: Ki = 2.69 nM (replacing P2 lysine); salt-bridge with Asp83 of NS2B confirmed by crystallography |
| Quantified Difference | Qualitative difference in binding mode; quantitative Ki data for ortho isomer not yet reported in this system |
| Conditions | In vitro enzyme inhibition assay using recombinant ZIKV NS2B-NS3 protease; X-ray crystallography at 2.7 Å |
Why This Matters
Researchers targeting ZIKV NS2B-NS3 protease should not assume interchangeability between 2-AMPhe and 4-AMPhe building blocks; only the para isomer has demonstrated the Asp83 salt-bridge interaction critical for potency in published macrocyclic inhibitor series.
- [1] Braun, N. J., et al. (2024). Synthesis and structural characterization of new macrocyclic inhibitors of the Zika virus NS2B–NS3 protease. ChemMedChem, 19, e202300601. P2 lysine replaced by 3-aminomethylphenylalanine with Ki = 2.69 nM. View Source
- [2] Li, Y., et al. (2016). Crystal structure of Zika virus NS2B-NS3 protease in complex with a boronate inhibitor. Nature Communications, 7, 13410. 4-AMPhe forms salt-bridge with Asp83 of NS2B. View Source
